molecular formula C16H15N5O B4773758 3-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide

3-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide

Cat. No. B4773758
M. Wt: 293.32 g/mol
InChI Key: GCSIHIFDODTYPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide, also known as TTPA, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. TTPA is a tetrazole-based compound that has been shown to have anti-inflammatory and analgesic effects. In

Scientific Research Applications

Antibacterial Properties

Tetrazole derivatives, including compounds like 3-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide, have been investigated for their antibacterial potential. Researchers have explored their ability to inhibit bacterial growth and combat infections .

Antifungal Activity

These derivatives have also shown promise as antifungal agents. Their mechanisms of action may involve disrupting fungal cell membranes or interfering with essential metabolic pathways .

Antiviral Applications

Certain tetrazole compounds exhibit antiviral properties. Investigations have explored their potential in inhibiting viral replication or entry into host cells .

Anti-Inflammatory Effects

Researchers have studied tetrazole derivatives for their anti-inflammatory activity. These compounds may modulate immune responses and reduce inflammation in various disease contexts .

Antioxidant Potential

Tetrazole-containing molecules, including 3-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide, have been evaluated for their antioxidant effects. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing damage .

Antimalarial Properties

Some tetrazole derivatives have demonstrated antimalarial activity. Investigations aim to identify compounds that can effectively combat malaria parasites .

Anticonvulsant Activity

Researchers have explored the potential of tetrazole compounds as anticonvulsants. These molecules may modulate neuronal excitability and help manage seizures .

Other Applications

Additional areas of interest include antipyretic (fever-reducing), antiallergic, antihypertensive, and antianxiety properties associated with tetrazole derivatives .

properties

IUPAC Name

3-phenyl-N-[4-(tetrazol-1-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c22-16(11-6-13-4-2-1-3-5-13)18-14-7-9-15(10-8-14)21-12-17-19-20-21/h1-5,7-10,12H,6,11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSIHIFDODTYPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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